Cas no 521314-04-5 (2-4-(Ethylsulfamoyl)phenylacetic acid)

2-(4-(Ethylsulfamoyl)phenyl)acetic acid is a sulfonamide derivative with a phenylacetic acid backbone, commonly utilized in pharmaceutical and organic synthesis applications. Its key structural features include the ethylsulfamoyl group at the para position of the phenyl ring, which enhances its reactivity and potential as an intermediate in drug development. This compound is valued for its stability, well-defined chemical properties, and compatibility with further functionalization, making it suitable for constructing more complex molecules. Its carboxylic acid moiety allows for versatile derivatization, while the sulfonamide group contributes to potential biological activity. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
2-4-(Ethylsulfamoyl)phenylacetic acid structure
521314-04-5 structure
Product name:2-4-(Ethylsulfamoyl)phenylacetic acid
CAS No:521314-04-5
MF:C10H13NO4S
MW:243.27952170372
CID:4018259
PubChem ID:24267854

2-4-(Ethylsulfamoyl)phenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, 4-[(ethylamino)sulfonyl]-
    • 2-[4-(ethylsulfamoyl)phenyl]acetic acid
    • AKOS009484851
    • G48256
    • 521314-04-5
    • EN300-135537
    • (4-Ethylsulfamoyl-phenyl)-acetic acid
    • 2-[4-(ethylsulfamoyl)phenyl]aceticacid
    • DB-094623
    • CS-0233705
    • WVA31404
    • SCHEMBL166809
    • [4-(ethylsulfamoyl)phenyl]acetic acid
    • Z424733054
    • KDYKFOKXVGDAEN-UHFFFAOYSA-N
    • 2-4-(Ethylsulfamoyl)phenylacetic acid
    • Inchi: InChI=1S/C10H13NO4S/c1-2-11-16(14,15)9-5-3-8(4-6-9)7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
    • InChI Key: KDYKFOKXVGDAEN-UHFFFAOYSA-N
    • SMILES: CCNS(=O)(=O)c1ccc(cc1)CC(=O)O

Computed Properties

  • Exact Mass: 243.05652907Da
  • Monoisotopic Mass: 243.05652907Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 91.9Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 427.4±47.0 °C at 760 mmHg
  • Flash Point: Not available
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

2-4-(Ethylsulfamoyl)phenylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-135537-5.0g
2-[4-(ethylsulfamoyl)phenyl]acetic acid
521314-04-5 95.0%
5.0g
$1488.0 2025-02-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00990825-5g
2-[4-(Ethylsulfamoyl)phenyl]acetic acid
521314-04-5 95%
5g
¥8624.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1304375-1g
2-[4-(ethylsulfamoyl)phenyl]acetic acid
521314-04-5 95%
1g
¥9230.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1304375-2.5g
2-[4-(ethylsulfamoyl)phenyl]acetic acid
521314-04-5 95%
2.5g
¥18144.00 2024-05-10
Enamine
EN300-135537-1.0g
2-[4-(ethylsulfamoyl)phenyl]acetic acid
521314-04-5 95.0%
1.0g
$513.0 2025-02-21
Enamine
EN300-135537-500mg
2-[4-(ethylsulfamoyl)phenyl]acetic acid
521314-04-5 95.0%
500mg
$391.0 2023-09-30
1PlusChem
1P01AC21-10g
2-[4-(ethylsulfamoyl)phenyl]acetic acid
521314-04-5 95%
10g
$2793.00 2024-04-30
Aaron
AR01ACAD-250mg
2-[4-(ethylsulfamoyl)phenyl]acetic acid
521314-04-5 95%
250mg
$309.00 2023-12-14
Enamine
EN300-135537-50mg
2-[4-(ethylsulfamoyl)phenyl]acetic acid
521314-04-5 95.0%
50mg
$97.0 2023-09-30
Enamine
EN300-135537-5000mg
2-[4-(ethylsulfamoyl)phenyl]acetic acid
521314-04-5 95.0%
5000mg
$1488.0 2023-09-30

Additional information on 2-4-(Ethylsulfamoyl)phenylacetic acid

Recent Advances in the Study of 2-4-(Ethylsulfamoyl)phenylacetic acid (CAS: 521314-04-5)

2-4-(Ethylsulfamoyl)phenylacetic acid (CAS: 521314-04-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its ethylsulfamoyl and phenylacetic acid functional groups, has been the subject of multiple studies aimed at elucidating its pharmacological properties, mechanisms of action, and potential clinical uses. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 2-4-(Ethylsulfamoyl)phenylacetic acid to enhance its bioavailability and therapeutic efficacy. Researchers have employed advanced synthetic techniques, including microwave-assisted synthesis and chiral resolution, to produce high-purity batches of the compound. These efforts have been complemented by computational modeling studies to predict its pharmacokinetic and pharmacodynamic profiles, which are critical for its development as a drug candidate.

In vitro and in vivo studies have demonstrated that 2-4-(Ethylsulfamoyl)phenylacetic acid exhibits potent anti-inflammatory and analgesic properties. Mechanistic investigations revealed that the compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. This selectivity is particularly advantageous, as it minimizes the gastrointestinal side effects commonly associated with non-selective COX inhibitors. Additionally, the compound has shown promise in preclinical models of chronic pain and arthritis, further underscoring its therapeutic potential.

Beyond its anti-inflammatory effects, recent research has explored the anticancer properties of 2-4-(Ethylsulfamoyl)phenylacetic acid. Preliminary findings suggest that the compound induces apoptosis in certain cancer cell lines by modulating the activity of pro-apoptotic and anti-apoptotic proteins. These findings have sparked interest in its potential application as an adjunct therapy in oncology, although further studies are needed to validate these effects in more complex biological systems.

The safety profile of 2-4-(Ethylsulfamoyl)phenylacetic acid has also been a focal point of recent investigations. Toxicological studies in animal models have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. However, long-term toxicity studies and human clinical trials will be essential to fully assess its safety and efficacy in a clinical setting.

In conclusion, 2-4-(Ethylsulfamoyl)phenylacetic acid (CAS: 521314-04-5) represents a promising candidate for the development of novel therapeutic agents. Its dual anti-inflammatory and anticancer properties, coupled with a favorable safety profile, make it a compelling subject for future research. Continued efforts to optimize its synthesis, elucidate its mechanisms of action, and evaluate its clinical potential will be critical in advancing this compound from the laboratory to the clinic.

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Amadis Chemical Company Limited
(CAS:521314-04-5)2-4-(Ethylsulfamoyl)phenylacetic acid
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Purity:99%/99%
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